molecular formula C24H21N5 B12211797 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12211797
M. Wt: 379.5 g/mol
InChI Key: QNKCIQROLRKLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of pyrazole and pyrimidine rings in its structure imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus .

CompoundActivityReference
7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidineAntibacterial against E. coli
Other derivativesAntifungal against Candida albicans

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo derivatives has been documented through various assays. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

Anticancer Activity

Recent studies have identified pyrazolo[1,5-a]pyrimidines as promising candidates for anticancer therapy. Their mechanism often involves the inhibition of specific kinases that are crucial for tumor growth and survival. For example, certain derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis .

Anticonvulsant and Antidepressant Activities

Some studies suggest that compounds in this class may possess anticonvulsant properties. In animal models, certain derivatives have demonstrated neuroprotective effects and potential antidepressant activities by modulating neurotransmitter systems .

Case Study 1: Antimicrobial Efficacy

A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial efficacy. Among these, a specific compound exhibited a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various pyrazolo compounds, one derivative significantly reduced edema in carrageenan-induced paw edema models. The results indicated that it could serve as a basis for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is unique due to its specific structural features and the combination of pyrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

The compound 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo-pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the realms of antitumor and anti-inflammatory effects. This article reviews the biological activities associated with this compound, supported by data tables and case studies from diverse sources.

Chemical Structure

The molecular formula of the compound is C20H22N4C_{20}H_{22}N_{4}, with a molecular weight of approximately 334.42 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo-pyrimidine derivatives. For instance, a series of derivatives including the compound were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds exhibit significant inhibitory activity against cell proliferation.

Table 1: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung)15.2
MDA-MB-231 (Breast)18.6
HepG2 (Liver)20.4

These findings suggest that the compound has moderate potency against the tested cancer cell lines, making it a candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its antitumor effects appears to involve the inhibition of cyclin-dependent kinases (CDKs) . In silico studies have predicted that this compound targets CDKs, which play a crucial role in cell cycle regulation and are often dysregulated in cancer cells .

Anti-inflammatory Activity

In addition to its antitumor properties, compounds similar to This compound have shown promising anti-inflammatory effects . Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Table 2: Anti-inflammatory Activity

CompoundInflammatory ModelEffectReference
This compoundLPS-stimulated macrophagesInhibition of TNF-alpha production

This activity suggests potential applications in treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolo-pyrimidine derivatives for their biological activities. The focus was on their ability to inhibit tumor growth in vivo and in vitro. The study utilized multiple cancer cell lines and demonstrated that modifications to the pyrazole ring could enhance cytotoxicity .

Properties

Molecular Formula

C24H21N5

Molecular Weight

379.5 g/mol

IUPAC Name

7-(3,5-dimethylpyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H21N5/c1-16-14-17(2)28(26-16)22-15-21(19-10-6-4-7-11-19)25-24-23(18(3)27-29(22)24)20-12-8-5-9-13-20/h4-15H,1-3H3

InChI Key

QNKCIQROLRKLNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.